Hydrazine, 1-methyl-1,2-diphenyl-
CAS No.: 37682-91-0
Cat. No.: VC16968500
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37682-91-0 |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 1-methyl-1,2-diphenylhydrazine |
| Standard InChI | InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3 |
| Standard InChI Key | CLONBSZEFUWYRR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Fig. 1: Proposed structure of 1-methyl-1,2-diphenylhydrazine.
Ph = phenyl group.
Isomerism and Stereochemistry
Synthesis and Derivative Formation
Alkylation of 1,2-Diphenylhydrazine
A plausible synthesis route involves N-alkylation of 1,2-diphenylhydrazine with methyl iodide (CH₃I) under basic conditions. This method mirrors the alkylation of 1,1-diphenylhydrazine reported in , where phase-transfer catalysis (e.g., 15-crown-5 ether) facilitates the reaction:
Yield optimization would require controlling stoichiometry and reaction time to minimize over-alkylation.
Alternative Pathways
Homolytic substitution using methyl radicals or reductive amination of phenyl-containing precursors may offer alternative routes, though these methods lack experimental validation for this specific compound.
Physicochemical Properties
Physical State and Thermal Properties
Solubility and Partitioning
The compound is expected to exhibit low water solubility (<10 mg/L at 20°C) due to hydrophobic phenyl and methyl groups, aligning with 1,2-diphenylhydrazine’s solubility of 66.9 mg/L . It should be soluble in organic solvents like ethanol, benzene, and dichloromethane, as observed for analogous hydrazines .
Chemical Reactivity and Stability
Oxidation and Radical Formation
Like 1,1-diphenylhydrazine derivatives , 1-methyl-1,2-diphenylhydrazine may undergo oxidation to form persistent hydrazyl radicals. Treatment with strong oxidizers (e.g., KMnO₄ or PbO₂) could yield nitrogen-centered radicals stabilized by resonance:
Such radicals might dimerize or react with electrophiles like NO₂, analogous to pathways described for benzofurazan derivatives .
Acid-Base Behavior
The NH group in the hydrazine moiety can act as a weak acid (pKa ~15–20), deprotonating under strong basic conditions to form anions. This property is critical in SNAr (nucleophilic aromatic substitution) reactions, as demonstrated in the synthesis of benzofurazan derivatives .
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